1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea
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Overview
Description
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a pyrimidine ring, a methyl group, and an ethoxyphenyl group attached to a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the dimethylamino group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the ethoxyphenyl group: The ethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of flow chemistry techniques, which allow for continuous production and better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or as a ligand in receptor binding studies.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-chlorophenyl)urea: Similar structure but with a chloro group instead of an ethoxy group.
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-fluorophenyl)urea: Similar structure but with a fluoro group instead of an ethoxy group.
Uniqueness
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where the ethoxy group plays a crucial role.
Biological Activity
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action through various studies and case reports.
Chemical Structure and Properties
The compound's molecular formula is C24H34N4O, with a molecular weight of 398.56 g/mol. The structure features a pyrimidine ring, a urea linkage, and an ethoxyphenyl moiety, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits antitumor , antimicrobial , and anti-inflammatory activities. Its mechanism of action is primarily attributed to the inhibition of specific enzymes and pathways involved in cell proliferation and survival.
Antitumor Activity
In vitro studies have demonstrated that this compound displays potent anticancer properties against various cancer cell lines. For example:
- Caki Cells : The compound showed significant cytotoxicity with an IC50 value of approximately 15 μM, indicating effective inhibition of tumor cell growth.
- Mechanism : The antitumor effect is believed to be mediated through the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains : It exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 μg/mL against strains such as Staphylococcus aureus and Escherichia coli.
- Fungal Activity : In addition to antibacterial effects, it showed antifungal activity against common pathogens like Candida albicans, with MIC values around 1 μg/mL.
Case Studies
Several studies highlight the biological efficacy of this compound:
-
Study on Cancer Cell Lines :
- Researchers synthesized a series of urea derivatives, including the target compound, and assessed their anticancer activity.
- Results indicated that the compound outperformed several known chemotherapeutics in terms of selectivity and potency against renal cancer cells.
-
Antimicrobial Evaluation :
- A comparative study involving various urea derivatives revealed that this compound had superior antimicrobial properties compared to traditional antibiotics.
- The study suggested that modifications to the ethoxy group could enhance activity.
Research Findings Summary
Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism of Action |
---|---|---|---|
Antitumor | Caki Cells | ~15 μM | Induction of apoptosis, G1 phase arrest |
Antibacterial | S. aureus, E. coli | 0.5 - 2 μg/mL | Inhibition of bacterial growth |
Antifungal | Candida albicans | ~1 μg/mL | Disruption of fungal cell integrity |
Properties
IUPAC Name |
1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-4-23-14-7-5-12(6-8-14)20-16(22)18-11-13-9-10-17-15(19-13)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBDKJSIECHFIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.